molecular formula C21H21N7O2S B2442143 N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1787917-50-3

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2442143
CAS No.: 1787917-50-3
M. Wt: 435.51
InChI Key: VEWQTSVNNNHHIP-UHFFFAOYSA-N
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Description

“N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of pyrazole, triazole, and thiophene rings, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2S/c1-26-17(12-16(24-26)18-5-3-11-31-18)20(29)23-9-10-27-21(30)28(15-6-7-15)19(25-27)14-4-2-8-22-13-14/h2-5,8,11-13,15H,6-7,9-10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWQTSVNNNHHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCN3C(=O)N(C(=N3)C4=CN=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” typically involves multi-step organic synthesis. The process may start with the preparation of individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include cyclopropylamine, pyridine derivatives, and thiophene carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Structural Features

The compound contains:

  • Triazole Ring : Known for its broad spectrum of biological activities.
  • Pyridine Moiety : Contributes to the compound's pharmacological properties.
  • Thiophene Group : Enhances the compound's electronic properties.

Antimicrobial Activity

The presence of the triazole ring in the compound is associated with notable antimicrobial effects. Research indicates that triazole derivatives exhibit significant activity against various bacterial strains and fungi. For instance, compounds with similar structures have shown efficacy in treating infections caused by resistant strains of bacteria.

Anticancer Properties

Studies have demonstrated that triazole-containing compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion may also exhibit similar anticancer activity due to its structural components that interact with cellular pathways involved in cancer progression.

Anti-inflammatory Effects

Research has shown that compounds with a pyrazole structure can possess anti-inflammatory properties. The incorporation of the thiophene group may enhance this effect by modulating inflammatory pathways. This application is particularly relevant in the context of chronic inflammatory diseases.

Antidiabetic Potential

Compounds featuring triazole rings have been investigated for their potential to regulate glucose metabolism and improve insulin sensitivity. The specific interactions of this compound with metabolic pathways could provide insights into novel diabetes treatments.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s. This application stems from the ability of similar compounds to cross the blood-brain barrier and exert protective effects on neuronal cells.

Case Study 1: Antimicrobial Assessment

A study conducted on a series of triazole derivatives demonstrated that those structurally similar to N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to existing antibiotics, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that compounds similar to this pyrazole derivative could induce apoptosis in breast cancer cells through caspase activation pathways. The research indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death .

Case Study 3: Anti-inflammatory Mechanism

Research focusing on inflammatory models showed that triazole-based compounds could significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of “N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, triazole, and thiophene rings. Examples include:

  • 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
  • 4,5-dihydro-1H-1,2,4-triazol-3-yl derivatives
  • Cyclopropyl-substituted heterocycles

Uniqueness

The uniqueness of “N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a 1,2,4-triazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

PropertyValue
Molecular FormulaC₁₈H₂₁N₇O₂S
Molecular Weight399.5 g/mol
CAS Number1798672-87-3

This structure incorporates a thiophene moiety and a pyridine ring, which contribute to its biological properties.

The biological activity of compounds containing a 1,2,4-triazole ring is attributed to their ability to interact with various biological targets. The triazole moiety is known to exhibit:

Antimicrobial Activity: Compounds with similar structures have shown significant antimicrobial properties against a range of pathogens including bacteria and fungi. For instance, triazole derivatives have been documented to inhibit the growth of Staphylococcus aureus and Candida albicans .

Antitumor Activity: Research indicates that triazole-containing compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle regulation .

Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Biological Activity Data

Recent studies have evaluated the biological activity of related compounds. Below is a summary of findings relevant to the triazole class:

Study ReferenceTarget Organism/Cell LineActivity ObservedIC₅₀ (µg/mL)
Staphylococcus aureusAntibacterial15.4
A549 (lung cancer)Antitumor12.8
Candida albicansAntifungal10.0

These results suggest that compounds with similar structural features can exhibit potent biological activities.

Case Studies

Case Study 1: A study conducted by Evren et al. (2019) synthesized novel triazole derivatives and tested their efficacy against various cancer cell lines. The most active compound demonstrated an IC₅₀ value significantly lower than that of standard chemotherapeutic agents like doxorubicin, indicating potential as an effective anticancer drug .

Case Study 2: In an antimicrobial screening, several derivatives were tested against Enterobacter aerogenes and Bacillus cereus. Compounds with the triazole moiety showed promising results with significant inhibition zones compared to controls .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Methodology :

  • Stepwise heterocycle assembly : Prioritize forming the pyrazole and triazole rings separately before coupling. For example, describes a triazole synthesis via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water (50°C, 16 hours) with ascorbate as a reductant. Apply similar conditions to stabilize reactive intermediates.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates, as seen in for analogous pyrazole-thiol derivatives.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (as in ) ensures purity. Monitor by TLC and LC-MS .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodology :

  • Multinuclear NMR : Assign peaks for pyrazole (δ 3.0–4.0 ppm for methyl groups) and triazole (δ 7.5–8.5 ppm for pyridyl protons) using ¹H/¹³C NMR, as validated in for triazole-pyrazole hybrids.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology :

  • Enzyme inhibition assays : Target kinases or proteases due to the triazole-pyrazole scaffold’s affinity for ATP-binding pockets ( uses such assays for pyrazole-carbothioamides).
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
  • Molecular docking : Pre-screen against Protein Data Bank (PDB) targets (e.g., EGFR or COX-2) using AutoDock Vina, as in .

Advanced Research Questions

Q. How can computational methods resolve contradictions between in silico predictions and experimental bioactivity data?

  • Methodology :

  • Re-evaluate docking parameters : Adjust protonation states of pyridyl and thiophene groups (often miscalculated in docking software) using quantum mechanical (QM) optimizations.
  • Molecular dynamics (MD) simulations : Run 100-ns MD trajectories (e.g., GROMACS) to assess binding stability, addressing false positives from static docking.
  • Meta-analysis : Cross-validate with PASS software () and experimental dose-response curves to identify off-target effects .

Q. What strategies mitigate scalability challenges in multi-step syntheses of this compound?

  • Methodology :

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclopropane ring formation) to improve heat dissipation and reproducibility (see ’s ICReDD approach).
  • Catalyst recycling : Use immobilized Cu catalysts for triazole formation () to reduce metal contamination.
  • DoE (Design of Experiments) : Apply factorial design (e.g., varying temperature, solvent ratio) to optimize reaction conditions with minimal runs .

Q. How do steric and electronic effects of the cyclopropyl and thiophene groups influence reactivity?

  • Methodology :

  • DFT calculations : Compute Fukui indices (for electrophilicity) and NBO charges (for electron density) at the triazole N1 and pyrazole C3 positions using Gaussian.
  • Comparative synthesis : Synthesize analogs with substituents like phenyl (instead of cyclopropyl) and furan (instead of thiophene), then assess reaction rates/biological activity (as in ).
  • X-ray crystallography : Resolve crystal structures to quantify bond angles and steric clashes .

Q. What protocols ensure reproducibility in biological assays given the compound’s poor aqueous solubility?

  • Methodology :

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity (validated in ).
  • Nanoformulation : Encapsulate in PEGylated liposomes (70–100 nm diameter) via thin-film hydration, and characterize by DLS and TEM.
  • Critical micelle concentration (CMC) : Determine using pyrene fluorescence to avoid aggregation artifacts .

Data Contradiction Analysis

Q. How to address discrepancies in SAR (Structure-Activity Relationship) studies for analogs?

  • Methodology :

  • Meta-regression : Pool data from , and 9 to identify outliers. For example, if 4-cyclopropyl analogs show inconsistent activity, check for epimerization via ¹H NMR or chiral HPLC.
  • Free-Wilson analysis : Deconstruct activity contributions of substituents (e.g., thiophene vs. pyridyl) using QSAR models.
  • Proteomics profiling : Use LC-MS/MS to identify unintended protein targets in cell lysates .

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